molecular formula C12H8BrClN2O B412082 4-Bromo-N-(5-chloro-2-pyridyl)benzamide CAS No. 300670-29-5

4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Cat. No.: B412082
CAS No.: 300670-29-5
M. Wt: 311.56g/mol
InChI Key: LJGMQDMQXJTEGM-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol. It is a useful research chemical, particularly for p27kip1 transcriptional modulators. The compound consists of a benzamide core substituted with a bromine atom at the 4-position and a 5-chloro-2-pyridyl group at the nitrogen atom.

Scientific Research Applications

4-Bromo-N-(5-chloro-2-pyridyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as a modulator of p27kip1 transcription, which is involved in cell cycle regulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate cell cycle proteins.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide can be achieved through a multi-step process involving the reaction of 4-bromobenzoyl chloride with 5-chloro-2-aminopyridine . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(5-chloro-2-pyridyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, typically under mild conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include N-oxides or amines, respectively.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide involves its interaction with molecular targets such as p27kip1, a cyclin-dependent kinase inhibitor. By modulating the activity of p27kip1, the compound can influence cell cycle progression and potentially inhibit the proliferation of cancer cells. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(5-nitro-2-pyridyl)benzamide: Similar structure but with a nitro group instead of a chloro group.

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a pyrimidine ring instead of a benzamide core.

    4-Bromo-2,6-xylenol: Similar bromine substitution but with a different core structure.

Uniqueness

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is unique due to its specific substitution pattern and its ability to modulate p27kip1 transcription. This makes it particularly valuable in research focused on cell cycle regulation and cancer therapy.

Properties

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMQDMQXJTEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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